molecular formula C8H8N2O3S B3370769 2-Methyl-1,3-benzoxazole-6-sulfonamide CAS No. 52206-52-7

2-Methyl-1,3-benzoxazole-6-sulfonamide

Cat. No.: B3370769
CAS No.: 52206-52-7
M. Wt: 212.23
InChI Key: ZOMKPSOYHIRCOT-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-6-sulfonamide (CAS 1094671-85-8) is a chemical compound of significant interest in antimicrobial research and medicinal chemistry. With the molecular formula C8H8N2O3S and a molecular weight of 212.23 g/mol, it belongs to the class of 2-substituted benzoxazole derivatives . This class of compounds is known to exhibit a wide spectrum of biological activities, with particular promise as antimicrobial agents . Research on closely related benzoxazole sulfonamide analogues has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus , as well as fungal strains such as Candida albicans . The proposed mechanism of action for such compounds, explored through molecular docking studies, is the inhibition of the bacterial enzyme DNA gyrase . DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-validated target for antibacterial drugs. The absence of this enzyme in higher eukaryotes makes it an attractive target for developing selective antibiotics . Furthermore, incorporating a sulfonamide group into heterocyclic structures like benzoxazole is a established strategy in drug discovery, as it can significantly enhance biological activity and influence the compound's interaction with biological targets . As a building block, this compound provides researchers a valuable scaffold for synthesizing novel derivatives and conducting structure-activity relationship (SAR) studies to develop the next generation of antimicrobial therapeutics . This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMKPSOYHIRCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299259
Record name 2-Methyl-6-benzoxazolesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52206-52-7
Record name 2-Methyl-6-benzoxazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52206-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-benzoxazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization Techniques for 2 Methyl 1,3 Benzoxazole 6 Sulfonamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular framework of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the connectivity and chemical environment of atoms.

One-dimensional ¹H (proton) and ¹³C NMR are fundamental techniques for assigning the basic structure of 2-Methyl-1,3-benzoxazole-6-sulfonamide.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the methyl group, the aromatic protons on the benzoxazole (B165842) ring, and the amine protons of the sulfonamide group. Based on data from analogous structures like 2-methylbenzoxazole (B1214174) and various benzenesulfonamides, the predicted chemical shifts can be tabulated. rsc.orgchemicalbook.com The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The methyl protons are expected to appear as a sharp singlet, and the sulfonamide (-SO₂NH₂) protons would typically present as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, eight distinct signals are anticipated, corresponding to the methyl carbon, the six carbons of the fused benzene ring, and the C2 carbon of the oxazole (B20620) moiety. The chemical shifts are influenced by the electronic environment; for instance, the C2 carbon, being part of an imine-like C=N bond and attached to an oxygen atom, is expected to be significantly downfield. mdpi.comchemicalbook.com The carbon atoms directly bonded to the electron-withdrawing sulfonyl group would also be shifted downfield.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypeNucleusPredicted Chemical Shift (ppm)Notes
Methyl Protons¹H~2.6Expected as a sharp singlet (s). Based on 2-methylbenzoxazole data. chemicalbook.com
Aromatic Protons¹H7.3 - 8.0Complex multiplet (m) patterns due to proton-proton coupling on the substituted benzene ring.
Amine Protons¹HBroad singletChemical shift can vary; protons are exchangeable with D₂O. Based on general data for sulfonamides. ekb.eg
Methyl Carbon¹³C~14Typical range for a methyl group on an sp² carbon.
Aromatic Carbons¹³C110 - 152Six distinct signals expected. Shifts are influenced by substituents (-SO₂NH₂) and fusion to the oxazole ring. mdpi.comchemicalbook.com
C2 Carbon¹³C~165Expected to be significantly downfield due to attachment to two heteroatoms (O and N).
C3a/C7a Carbons¹³C~140-151Bridgehead carbons in the benzoxazole system. mdpi.com

To unambiguously assign the signals, especially for the closely spaced aromatic protons and carbons, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be crucial for establishing the connectivity of the protons on the benzoxazole ring (H-4, H-5, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation from the methyl protons to the C2 carbon, confirming the position of the methyl group on the oxazole ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

HRMS is a critical technique used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.netresearchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce a unique molecular formula. For this compound, the molecular formula is C₈H₈N₂O₃S. HRMS analysis would yield an experimental mass that closely matches the calculated monoisotopic mass, providing strong evidence for the compound's identity.

Interactive Table 2: Calculated Exact Mass for HRMS Analysis

ParameterValue
Molecular FormulaC₈H₈N₂O₃S
Monoisotopic Mass212.0259 g/mol
Common Adduct [M+H]⁺213.0332
Common Adduct [M+Na]⁺235.0151

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is excellent for identifying the functional groups present in a compound. derpharmachemica.com The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming the key structural components. ekb.egscielo.br

Interactive Table 3: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Asymmetric & Symmetric StretchSulfonamide (-NH₂)
1620 - 1580C=N StretchBenzoxazole Ring
1350 - 1310S=O Asymmetric StretchSulfonamide (-SO₂)
1170 - 1150S=O Symmetric StretchSulfonamide (-SO₂)
~1250C-O-C Asymmetric StretchBenzoxazole Ether
3100 - 3000C-H StretchAromatic Ring
1500, 1450C=C StretchAromatic Ring

The presence of strong bands for the S=O stretches confirms the sulfonamide group, while the N-H stretches confirm it is a primary sulfonamide. The C=N stretch is characteristic of the oxazole ring system. nih.gov

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. nih.govresearchgate.net

This analysis yields exact bond lengths, bond angles, and torsional angles. It would confirm the planarity of the benzoxazole ring system and detail the geometry of the sulfonamide group. nih.gov Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds formed by the sulfonamide's N-H protons, which play a crucial role in the compound's solid-state properties. While no specific crystal structure for this compound is publicly available, analysis of related benzoxazole structures shows they often form planar, stacked arrangements in the crystal lattice. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Methyl 1,3 Benzoxazole 6 Sulfonamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method helps in understanding the interactions that stabilize the ligand-receptor complex and is crucial in structure-based drug design.

Identification of Key Binding Residues

A critical outcome of molecular docking is the identification of key amino acid residues within the target protein's binding pocket that interact with the ligand. For example, in studies on related sulfonamides targeting enzymes like carbonic anhydrase, residues such as Gln92, Thr200, and His68 are frequently identified as forming crucial hydrogen bonds with the sulfonamide moiety. Identifying these key residues provides valuable insights for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system, providing a dynamic view of the binding. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are analyzed to confirm that the binding is stable and that the ligand remains in the binding pocket in a stable conformation. These simulations offer a more realistic physiological model compared to the static picture provided by docking.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of a molecule. These methods provide deep insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. By applying a specific functional, such as B3LYP, and a basis set, researchers can optimize the molecular geometry and calculate various electronic parameters. These calculations can determine the distribution of electron density, molecular electrostatic potential (MESP), and dipole moment, which are essential for understanding a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attacks.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and development, QSAR models are invaluable tools for predicting the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with experimental screening.

For the class of benzoxazole (B165842) sulfonamides, including 2-Methyl-1,3-benzoxazole-6-sulfonamide, QSAR studies have been employed to understand the structural requirements for their biological activities. These studies involve the generation of various molecular descriptors that quantify different aspects of a molecule's structure and properties, followed by the application of statistical methods to build a predictive model.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for benzoxazole benzenesulfonamide (B165840) derivatives has been a key area of research to explore their potential as therapeutic agents, such as antidiabetics. jbclinpharm.orgresearchgate.net These models are constructed by correlating the variations in the biological activity of a series of related compounds with the variations in their calculated molecular descriptors.

One prominent approach involves the use of three-dimensional QSAR (3D-QSAR) methods, such as the one developed for a series of benzoxazole benzenesulfonamide derivatives. jbclinpharm.orgresearchgate.net In a notable study, a statistically significant 3D-QSAR model was built with a good correlation coefficient (R² = 0.9686) and a satisfactory predictive ability, as indicated by its cross-validation coefficient (q² = 0.72). nih.gov Such models are crucial for predicting the biological activity of novel compounds within the same chemical class.

The general process for developing these predictive models involves several key steps:

Data Set Selection: A series of benzoxazole sulfonamide compounds with experimentally determined biological activities is compiled. This data set is then typically divided into a training set, used to build the model, and a test set, used to validate the model's predictive power.

Molecular Modeling and Alignment: The three-dimensional structures of the molecules in the training set are generated and aligned based on a common substructure or pharmacophore.

Descriptor Calculation: Various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, are calculated for each molecule.

Model Building: Statistical methods, such as Partial Least Squares (PLS) regression, are used to establish a correlation between the descriptors and the biological activities of the compounds in the training set.

Model Validation: The predictive ability of the generated QSAR model is assessed using the test set of compounds that were not used in the model's development.

The robustness and predictive power of these models are evaluated using several statistical parameters, as illustrated in the table below, which showcases typical validation metrics for a QSAR model.

Statistical Parameter Description Typical Value for a Robust Model
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors).> 0.6
q² (Cross-validated R²) A measure of the internal predictive ability of the model, typically obtained using the leave-one-out (LOO) method.> 0.5
Predictive R² (for test set) Measures the predictive power of the model for an external set of compounds.> 0.5
Standard Error of Estimate (SEE) Represents the standard deviation of the residuals, indicating the model's accuracy.Lower values are better.
F-statistic Indicates the statistical significance of the regression model.High values are preferred.

These predictive models serve as a powerful tool in the rational design of new this compound analogs with potentially enhanced biological activity.

Identification of Physicochemical Descriptors Influencing Activity

A crucial outcome of QSAR studies is the identification of the key physicochemical descriptors that significantly influence the biological activity of the compounds. By understanding which structural features are important for activity, medicinal chemists can make more informed decisions in the design of new molecules. For benzoxazole benzenesulfonamide derivatives, several types of descriptors have been found to be correlated with their biological activity. jbclinpharm.orgresearchgate.net

The analysis of 3D-QSAR models, often visualized through contour maps, provides insights into the favorable and unfavorable regions for different physicochemical properties around the molecular scaffold. This information is critical for structure-activity relationship (SAR) analysis.

Key physicochemical descriptors that are commonly found to influence the activity of this class of compounds include:

Hydrophobic/Nonpolar Properties: The distribution of hydrophobic and hydrophilic regions on the molecule can significantly impact its ability to interact with the target protein and its pharmacokinetic properties. Contour maps from 3D-QSAR studies often highlight areas where hydrophobic groups are favored or disfavored. nih.gov

Electron-Withdrawing/Hydrogen-Bond Acceptor Groups: The presence and position of electron-withdrawing groups and hydrogen-bond acceptors are frequently identified as important for activity. nih.gov These features can play a critical role in the binding of the molecule to its biological target through specific hydrogen bonding interactions.

Hydrogen-Bond Donor Groups: Similarly, the location of hydrogen-bond donor groups can be a key determinant of biological activity, contributing to the specificity and strength of the ligand-receptor interaction. nih.gov

Steric Properties: The size and shape of the molecule, as described by steric descriptors, are fundamental to achieving a good fit within the binding pocket of the target enzyme or receptor. QSAR models can pinpoint regions where bulky substituents are either beneficial or detrimental to activity.

Topological and Connectivity Indices: These 2D descriptors, which describe the branching and connectivity of atoms within a molecule, have also been shown to be relevant for the antimicrobial activity of benzoxazole derivatives. nih.gov

The table below summarizes the types of physicochemical descriptors and their typical influence on the biological activity of benzoxazole sulfonamides, based on general findings from QSAR studies of this chemical class.

Descriptor Type Specific Descriptor Example Influence on Biological Activity
Hydrophobic Hydrophobic FieldPositive or negative contribution depending on the specific region of the molecule.
Electronic Electrostatic Field, Dipole MomentFavorable placement of electron-rich or electron-poor regions is crucial for binding.
Hydrogen Bonding H-bond Donor Field, H-bond Acceptor FieldSpecific locations of donor and acceptor groups are often required for high activity.
Steric Steric Field (e.g., CoMFA)Defines the acceptable and unacceptable bulk in different parts of the molecule.
Topological Kier's Molecular Connectivity Indices (¹χ, ¹χv)Correlates with the overall size, shape, and branching of the molecule. nih.gov

By leveraging the insights gained from the identification of these critical physicochemical descriptors, researchers can strategically modify the structure of this compound to design new derivatives with improved potency and selectivity.

Preclinical Biological Activity and Mechanistic Studies of 2 Methyl 1,3 Benzoxazole 6 Sulfonamide and Analogues

In Vitro Antimicrobial Activities

Benzoxazole (B165842) derivatives have been widely investigated for their ability to combat various microbial pathogens. nih.gov The inclusion of a sulfonamide moiety is significant, as sulfonamides were the first class of synthetic antimicrobial drugs and continue to be relevant. ijsr.nettandfonline.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-methyl-1,3-benzoxazole have demonstrated notable antibacterial properties. nih.gov Studies show that these compounds are active against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial effectiveness is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, have shown susceptibility to benzoxazole compounds. nih.govnih.govnih.gov In particular, clinical isolates of S. aureus were found to be the most susceptible among tested bacteria to certain benzoxazole derivatives, with some analogues showing a minimal inhibitory concentration for 90% of isolates (MIC90) as low as 25 µg/mL. nih.gov Some novel benzoxazole derivatives have exhibited potent activity against B. subtilis, with MIC values recorded at 1.14 x 10⁻³ µM. nih.gov

Activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has also been reported, although sometimes requiring higher concentrations compared to Gram-positive strains. nih.govnih.gov However, certain 2-substituted benzoxazole derivatives have demonstrated potent activity against E. coli at a concentration of 25 μg/mL. nih.gov The broad-spectrum nature of sulfonamides contributes to their efficacy against intestinal bacteria such as E. coli and other Gram-negative species. ijsr.net

Table 1: In Vitro Antibacterial Activity of Selected Benzoxazole Analogues

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Benzoxazole Derivative IIStaphylococcus aureus (clinical isolates)50 (MIC90) nih.gov
Benzoxazole Derivative IIIStaphylococcus aureus (clinical isolates)25 (MIC90) nih.gov
2-Substituted BenzoxazolesEscherichia coliPotent at 25 nih.gov
Staphylococcus aureusActive at 25 nih.gov
Benzoxazole Derivative IIGram-negative bacteria (general)>200 (MIC90) nih.gov

Antifungal Efficacy Against Fungal Pathogens

The antifungal potential of the benzoxazole class of compounds is also a subject of significant research. nih.govnih.gov These derivatives have been tested against a variety of fungal pathogens, including species like Candida albicans and Aspergillus niger, which are common causes of fungal infections in humans. nih.govnih.gov

Studies have shown that a significant number of 3-(2-benzoxazol-5-yl)alanine derivatives possess antifungal properties, with some demonstrating activity against the pathogenic yeast C. albicans. nih.gov The efficacy of these compounds can be considerable, with some benzoxazole derivatives showing better antifungal activity than the standard drug fluconazole. nih.gov For instance, certain synthesized benzoxazoles showed MIC values against C. albicans and A. niger that were superior to the standard antifungal agents used for comparison. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Benzoxazole Analogues

Compound TypeFungal StrainActivity (MIC in µM)Reference
Benzoxazole Derivative 19Candida albicans2.20 x 10-3 nih.gov
Benzoxazole Derivative 20Candida albicans2.29 x 10-3 nih.gov
Benzoxazole Derivative 19Aspergillus niger4.40 x 10-3 nih.gov
Benzoxazole Derivative 20Aspergillus niger4.58 x 10-3 nih.gov
Fluconazole (Standard)Candida albicans4.70 x 10-3 nih.gov
Fluconazole (Standard)Aspergillus niger4.70 x 10-3 nih.gov

Investigation of Antimicrobial Mechanisms (e.g., Folate Synthesis Inhibition, DNA Gyrase Inhibition)

The antimicrobial action of 2-Methyl-1,3-benzoxazole-6-sulfonamide and its analogues is believed to stem from at least two distinct mechanisms, targeting essential bacterial processes.

Folate Synthesis Inhibition: The sulfonamide moiety is a structural analogue of para-aminobenzoic acid (PABA). researchgate.netmhmedical.com Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it internally. mhmedical.com A crucial step in this pathway is the conversion of PABA to dihydropteroic acid, a reaction catalyzed by the enzyme dihydropteroate (B1496061) synthase (DHPS). tandfonline.comresearchgate.net Sulfonamides act by competitively inhibiting DHPS, thereby blocking the synthesis of dihydrofolate and its subsequent conversion to tetrahydrofolate, a vital precursor for DNA and RNA synthesis. researchgate.netyoutube.com This disruption of the folate pathway ultimately inhibits microbial growth. nih.gov

DNA Gyrase Inhibition: The benzoxazole portion of the molecule is associated with the inhibition of DNA gyrase. nih.govresearchgate.net DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and synthesis. nih.gov It is a well-established target for antibacterial drugs. nih.govnih.gov Molecular docking studies suggest that 2-substituted benzoxazole derivatives can bind to and inhibit DNA gyrase, which is present in all bacteria but absent in higher eukaryotes, making it a selective target. nih.govresearchgate.net This mode of action is distinct from that of other known gyrase inhibitors like fluoroquinolones. nih.gov

Anticancer Potential in Cell Line Models

Beyond their antimicrobial properties, benzoxazole derivatives have emerged as a promising scaffold for the development of anticancer agents. nih.govnih.gov They have been shown to target various cellular processes involved in cancer pathology. researchgate.net

Cell Proliferation Inhibition Studies

A hallmark of cancer is uncontrolled cell division and proliferation. nih.gov Benzoxazole derivatives have demonstrated the ability to inhibit the growth of various human cancer cell lines. nih.govresearchgate.net The antiproliferative activity is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Studies on benzoxazole derivatives have reported significant cytotoxic effects against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines. researchgate.netnih.gov For example, certain benzoxazole derivatives showed potent cytotoxicity against the MCF-7 cell line, with some compounds exhibiting lower IC50 values than the standard chemotherapeutic agent Vinblastine in specific concentrations. researchgate.net Other studies found that halogenated benzofuran (B130515) derivatives, which are structurally related to benzoxazoles, exhibited strong anticancer potential, with IC50 values as low as 3.5 µM against A549 lung cancer cells. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Benzoxazole and Related Analogues

CompoundCancer Cell LineActivity (IC50 in µM)Reference
Benzoxazole Derivative 5aMCF-7 (Breast)>50 (Viability 19.58% at 50 µg) researchgate.net
Benzoxazole Derivative 5bMCF-7 (Breast)>50 (Viability 21.74% at 50 µg) researchgate.net
Benzoxazole Derivative 5aHePG2 (Liver)>50 (Viability 20.19% at 50 µg) researchgate.net
Benzoxazole Derivative 5bHePG2 (Liver)>50 (Viability 23.48% at 50 µg) researchgate.net
Benzofuran Derivative 7A549 (Lung)6.3 ± 2.5 nih.gov
Benzofuran Derivative 8A549 (Lung)3.5 ± 0.6 nih.gov
Benzofuran Derivative 8HepG2 (Liver)3.8 ± 0.5 nih.gov

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Many anticancer therapies work by inducing apoptosis in tumor cells. Benzoxazole derivatives have been shown to trigger this process through the intrinsic, or mitochondrial, pathway. nih.govnih.gov

This pathway is heavily regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) that prevent cell death, and pro-apoptotic members (like Bax and Bak) that promote it. nih.govnih.gov In many cancers, the balance is shifted towards the anti-apoptotic proteins, allowing cancer cells to survive. nih.gov Research has shown that certain benzoxazole derivatives can down-regulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL in cancer cell lines such as HCT-116 and MCF-7. nih.gov This disruption of the protective mechanism leads to the activation of caspases, a family of protease enzymes that execute the process of apoptosis. nih.gov Studies have demonstrated that treatment with benzoxazole analogues can lead to a significant increase in the levels of executioner caspase-3, confirming the induction of apoptosis. nih.gov

Effects on Cancer Cell Signaling Pathways (e.g., Caspase Activation)

Benzoxazole derivatives have demonstrated notable effects on critical signaling pathways involved in cancer progression, particularly those leading to apoptosis, or programmed cell death. A key mechanism in apoptosis is the activation of caspases, a family of protease enzymes that execute the cell death process. nih.gov

Studies on various benzoxazole-based compounds have revealed their ability to induce apoptosis in cancer cells. For instance, certain novel benzoxazole and thiazole-based derivatives have been shown to significantly increase the levels of caspase-3, a crucial executioner caspase. nih.gov In one study, three compounds triggered a 6-fold, 8-fold, and 3-fold increase in caspase-3 levels, respectively, compared to untreated cancer cells. nih.gov This activation of the caspase cascade is often linked to the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members. nih.gov The aforementioned compounds were also found to inhibit the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic protein Bax. nih.gov

Furthermore, research on 2-thioacetamide linked benzoxazole-benzamide conjugates has shown their capacity to induce apoptosis and inhibit the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL in both colon (HCT-116) and breast (MCF-7) cancer cell lines. nih.gov These findings suggest that the pro-apoptotic activity of these benzoxazole analogs is a key contributor to their anti-cancer potential. The induction of apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 appears to be a recurring mechanism of action for this class of compounds. nih.govnih.gov

Anti-inflammatory Investigations in Preclinical Models

The anti-inflammatory potential of benzoxazole sulfonamides and their analogs has been explored in various preclinical settings, demonstrating their ability to modulate inflammatory responses.

Modulation of Inflammatory Mediators

Benzoxazole derivatives have been shown to exert their anti-inflammatory effects by modulating key inflammatory mediators. A study on novel 1,3,5-triazine (B166579) derivatives, which share structural similarities with sulfonamides, found that these compounds significantly reduced the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in paw tissue. mdpi.com Additionally, they were found to decrease the levels of C-reactive protein (CRP), a well-known marker of inflammation. mdpi.com

Some benzoxazole analogs have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. nih.gov The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects. nih.gov Furthermore, some benzoxazole derivatives have been investigated as inhibitors of Myeloid differentiation protein 2 (MD2), a key protein involved in the lipopolysaccharide (LPS)-induced inflammatory response, showing inhibition of IL-6 production. nih.gov

Evaluation in In Vitro and Animal Inflammation Models (e.g., Carrageenan-induced paw edema)

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of new chemical entities. nih.govresearchgate.net Injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by swelling (edema). nih.gov

Several studies have demonstrated the efficacy of benzoxazole derivatives in this model. For example, a series of 2-benzylbenzo[d]thiazole-6-sulfonamide derivatives, which are structurally related to the compound of interest, were screened for their anti-inflammatory activity using the carrageenan-induced paw edema method in rats. researchgate.net Some of these compounds exhibited potent anti-inflammatory activity when compared to the standard drug, celecoxib. researchgate.net Similarly, other synthesized benzoxazole derivatives have shown significant anti-inflammatory activity in the same animal model. innovareacademics.inresearchgate.net

In vitro models have also been employed to assess the anti-inflammatory properties of these compounds. For instance, the heat-induced hemolysis of red blood cells (RBCs) is used as a measure of membrane-stabilizing activity, which is an indicator of anti-inflammatory potential. Certain benzenesulfonamide (B165840) derivatives demonstrated significant, concentration-dependent inhibition of heat-induced hemolysis, comparable to the standard drug indomethacin. mdpi.com

These findings from both in vivo and in vitro models provide compelling evidence for the anti-inflammatory potential of the this compound scaffold and its analogs.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells and contribute to various pathological conditions, including inflammation. nih.gov Biomaterials with ROS scavenging capabilities are therefore considered promising for mitigating inflammation. nih.gov Benzoxazole derivatives have been investigated for their antioxidant potential and ability to scavenge ROS.

Studies have shown that various benzoxazole analogs possess significant antioxidant activity. researchgate.netmdpi.com For instance, a series of 4-amino-N-[1,3-benzoxazole-2-yl] benzenesulfonamides were evaluated for their antioxidant properties and compared to the standard antioxidant, ascorbic acid. researchgate.net Another study on 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives identified a compound that exhibited notable free radical scavenging activity, suggesting its potential as a dual anti-inflammatory and antioxidant agent. innovareacademics.in

The mechanism of antioxidant action can involve direct scavenging of free radicals or chelation of metal ions that catalyze oxidation reactions. Research on benzoxazolinone and benzothiazolinone (B8138533) derivatives revealed their ability to inhibit lipid peroxidation induced by copper ions or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). nih.gov These compounds also demonstrated protective effects against cytotoxicity in bovine aortic endothelial cells. nih.gov

The antioxidant properties of these compounds are often attributed to their chemical structure. The presence of certain functional groups can enhance their ability to donate hydrogen atoms or electrons to neutralize free radicals. The collective evidence suggests that the benzoxazole scaffold can be a valuable template for the development of new antioxidant agents.

Enzyme Inhibition Profiling

The benzoxazole sulfonamide scaffold has been a focus of research for its ability to inhibit various enzymes implicated in disease processes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological and pathological processes, including pH regulation and CO2 homeostasis. nih.govmdpi.com Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and certain types of cancer. mdpi.com The sulfonamide group is a well-established zinc-binding group, making sulfonamide-containing compounds potent inhibitors of CAs. mdpi.com

Research has shown that 2-mercaptobenzoxazole (B50546) and its sulfonamide derivative are effective inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. rsc.org Kinetic studies have provided insights into their inhibition mechanisms, highlighting the potential for developing selective CA inhibitors based on the 2-mercaptobenzoxazole scaffold. rsc.org

A variety of heterocyclic sulfonamides, including those with five-membered rings like benzoxazole, have been shown to be effective CA inhibitors. mdpi.com Studies on pyrazolo[4,3-c]pyridine sulfonamides and 2-substituted-benzimidazole-6-sulfonamides have also demonstrated potent and, in some cases, isoform-selective inhibition of hCAs. mdpi.comnih.gov For example, certain pyrazolo[4,3-c]pyridine sulfonamides were found to be more potent inhibitors of hCA I than the reference drug acetazolamide. mdpi.com Similarly, some 2-substituted-benzimidazole-6-sulfonamides displayed promising selectivity towards the tumor-associated isoforms CA IX and XII. nih.gov

The inhibition data for a sulfonamide derivative of 2-mercaptobenzoxazole against various hCA isoforms is presented in the table below, showcasing its potent inhibitory activity, particularly against the tumor-related isoforms hCA IX and XII.

CompoundhCA I K_I (μM)hCA II K_I (μM)hCA IX K_I (μM)hCA XII K_I (μM)
Sulfonamide derivative of 2-mercaptobenzoxazole2.90.480.030.007
Data sourced from a study on 2-mercaptobenzoxazoles as carbonic anhydrase inhibitors. rsc.org

This potent and sometimes selective inhibition of carbonic anhydrases underscores the therapeutic potential of the this compound scaffold and its analogs.

Lipoxygenase Inhibition

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma and allergies. nih.gov Consequently, inhibiting LOX enzymes is a key strategy for developing new anti-inflammatory drugs. researchgate.net

Furthermore, various sulfonamide derivatives have been synthesized and shown to exhibit good lipoxygenase inhibitory activities. nih.gov For instance, a series of N- and O-alkylation products of 4-(toluene-4-sulfonylamino)-benzoic acids were found to have IC₅₀ values against lipoxygenase ranging from 15.8 ± 0.57 to 232.1 ± 0.78 μmol. nih.gov These findings suggest that the combination of a benzoxazole ring and a sulfonamide group in this compound could potentially lead to significant lipoxygenase inhibitory activity.

Kinase Inhibition Studies (e.g., p38α MAP kinase, Lck)

Kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. nih.gov Consequently, kinase inhibitors are a major focus of drug discovery efforts.

Specific data on the inhibition of p38α mitogen-activated protein (MAP) kinase or Lck (lymphocyte-specific protein tyrosine kinase) by this compound is not currently available. However, the broader class of benzoxazole derivatives has been investigated for kinase inhibitory activity. For example, certain benzoxazole-benzamide conjugates have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key kinase in angiogenesis. nih.gov

Topoisomerase I and II Inhibition

Topoisomerases are essential enzymes that manage the topological states of DNA, making them critical for processes like DNA replication and transcription. nih.gov Inhibition of these enzymes can lead to cell death, which has made them important targets for anticancer drugs. mdpi.com

While there are no direct studies on this compound as a topoisomerase inhibitor, research on its analogues, specifically 2,5-disubstituted benzoxazoles, has shown significant activity. In one study, a series of these compounds were investigated for their ability to inhibit eukaryotic DNA topoisomerase I and II. nih.gov Several derivatives demonstrated potent inhibition, with some being more effective than the standard reference drugs, camptothecin (B557342) for topoisomerase I and etoposide (B1684455) for topoisomerase II. nih.gov

Another study investigated a series of 2-substituted benzoxazoles and their potential metabolites for their inhibitory effects on human topoisomerase I (Topo I) and IIα (Topo IIα). researchgate.net The results showed that several derivatives were active against both enzymes. For instance, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as the most effective Topo II inhibitor with an IC₅₀ value of 71 µM, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor with an IC₅₀ of 104 µM. researchgate.net

The antibacterial potential of some 2-benzyl substituted benzoxazole derivatives has also been linked to their activity as DNA topoisomerase II inhibitors, with significant IC₅₀ values reported. nih.gov

Table 1: Inhibitory Activity of 2,5-Disubstituted Benzoxazole Analogues on Eukaryotic DNA Topoisomerase I nih.gov

Compound Name IC₅₀ (µM)
5-amino-2-(p-fluorophenyl)benzoxazole 132.3
5-amino-2-(p-bromophenyl)benzoxazole 134.1
2-(p-chlorobenzyl)benzoxazole 443.5
5-amino-2-phenylbenzoxazole 495
Camptothecin (Reference) >500

Table 2: Inhibitory Activity of 2,5-Disubstituted Benzoxazole Analogues on Eukaryotic DNA Topoisomerase II nih.gov

Compound Name IC₅₀ (µM)
5-Chloro-2-(p-methylphenyl)benzoxazole 22.3
2-(p-nitrobenzyl)benzoxazole 17.4
5-nitro-2-(p-nitrobenzyl)benzoxazole 91.41

These findings strongly suggest that the 2-methyl-1,3-benzoxazole core of the title compound is a key pharmacophore for topoisomerase inhibition, and the presence of the 6-sulfonamide group could further influence this activity.

Investigation of Interactions with Protein-Protein Pathways

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The disruption of these interactions is an emerging and promising strategy for therapeutic intervention in a variety of diseases.

Direct evidence of this compound's involvement in modulating protein-protein interaction pathways is not documented in the current literature. However, the constituent scaffolds of this compound have been explored in the context of PPI inhibition. For instance, some benzoxazole derivatives have been investigated as inhibitors of the mTOR signaling pathway, which involves numerous protein-protein interactions. nih.gov Additionally, certain sulfonamide derivatives have been studied as inhibitors of the p53-MDM2/MDMX interaction, a critical pathway in cancer development.

The potential for this compound to act as a modulator of protein-protein interactions remains an open area for research. Its structural features, combining the planar benzoxazole system with the hydrogen-bonding capabilities of the sulfonamide group, could theoretically facilitate binding at protein-protein interfaces.

Exploratory Antiviral Activity Studies (non-clinical)

The benzoxazole nucleus is a common feature in a variety of compounds that have demonstrated a broad spectrum of biological activities, including antiviral properties. nih.govglobalresearchonline.net Similarly, sulfonamide derivatives have also been reported to possess substantial antiviral activity against a range of viruses. mdpi.com

While specific non-clinical antiviral studies on this compound are not available, research on related compounds provides a basis for its potential in this area. For example, a series of 6-benzoyl-benzoxazolin-2-one derivatives showed selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov Several of these compounds were active against strains of VZV that were resistant to existing drugs and also showed activity against ganciclovir-resistant clinical isolates of HCMV. nih.gov

Furthermore, a review of sulfonamides with heterocyclic components highlighted their antiviral properties against a wide array of viruses, including enteroviruses, adenoviruses, and HIV. mdpi.com The mechanism of action for some of these compounds involves the inhibition of viral replication by targeting critical zinc finger proteins in retroviruses.

The combination of the benzoxazole and sulfonamide moieties in this compound suggests that it could be a candidate for future antiviral research. Its potential to inhibit viral enzymes or interfere with viral replication warrants further investigation in non-clinical settings.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 Methyl 1,3 Benzoxazole 6 Sulfonamide Derivatives

Impact of Substituent Electronic and Steric Properties on Biological Activity

The electronic nature of substituents—whether they withdraw or donate electrons—plays a pivotal role in modulating the biological activity of benzoxazole (B165842) sulfonamides. These electronic effects can alter the acidity, polarity, and reactivity of the molecule, which in turn affects its binding affinity to target enzymes or receptors. vu.nl

The introduction of electron-withdrawing groups (EWGs), such as halogens (e.g., chloro, bromo) or nitro groups, can significantly enhance the biological activity of benzoxazole derivatives. nih.govnih.gov These groups decrease the electron density of the aromatic ring system, which can lead to several effects. For instance, the presence of EWGs generally makes sulfonamides stronger acids. vu.nl This increased acidity can influence ionization state and the ability to form crucial interactions, like hydrogen bonds, with target proteins. researchgate.net

Research has shown that halogen substitutions, in particular, often lead to increased biological activity. nih.gov In one study on 3-(2-benzoxazol-5-yl)alanine derivatives, introducing a bromine atom into the benzoxazole ring resulted in a notable increase in antimicrobial activity. nih.gov Similarly, a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives demonstrated that compounds with halogen substituents had heightened antitubercular and antibacterial efficacy. nih.gov Specifically, a 2,4-dichlorophenyl derivative showed significant activity against Gram-positive bacteria. nih.gov This suggests that the electron-withdrawing nature of these groups is a key factor in their enhanced potency. nih.gov

Table 1: Impact of Electron-Withdrawing Groups on the Antibacterial Activity of Benzimidazole/Benzothiazole (B30560) Sulfonamide Derivatives

Compound Substituent on Phenyl Ring Target Organism Minimum Inhibitory Concentration (MIC) in µg/mL
Derivative 1 2,4-dichloro (EWG) Staphylococcus aureus 6.25
Derivative 2 2,4-dichloro (EWG) Bacillus subtilis 6.25

Data sourced from studies on related benzimidazole/benzothiazole sulfonamide structures. nih.gov

Conversely, the presence of electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) can also modulate biological activity, though their effects can be more varied. nih.gov EDGs increase the electron density of the aromatic system, which can strengthen certain types of molecular interactions. vu.nl Some studies have found that EDGs can enhance the activity of benzoxazole derivatives. For example, an analysis of certain benzoxazolylalanine derivatives revealed that four of the five active compounds possessed electron-donating substituents, such as methoxy or dimethylamino groups. nih.gov

In other cases, EDGs have been shown to slightly enhance activity against specific strains of bacteria. nih.gov Research on benzimidazolium salts suggested that the presence of electron-donating methyl groups on the benzene (B151609) ring generally increased antibacterial activity and contributed to antioxidant potential. biointerfaceresearch.com

Table 2: Impact of Electron-Donating Groups on the Antibacterial Activity of Benzimidazole/Benzothiazole Sulfonamide Derivatives

Compound Substituent on Phenyl Ring Target Organism Minimum Inhibitory Concentration (MIC) in µg/mL
Derivative A 4-methoxy (EDG) Staphylococcus aureus 12.5
Derivative B 4-methoxy (EDG) Bacillus subtilis 12.5

Data sourced from studies on related benzimidazole/benzothiazole sulfonamide structures. nih.gov

Beyond electronic effects, the size (steric bulk) and lipophilicity (fat-solubility) of substituents are critical determinants of a molecule's biological activity. A bulky substituent might physically hinder the molecule from fitting correctly into the active site of a target enzyme, an effect known as steric hindrance, which can lead to reduced or abolished activity. nih.gov

Positional Isomer Effects on Biological Activity

The specific placement of substituents on the benzoxazole ring system can have a profound impact on biological activity. Even with the same substituent, changing its position can alter the molecule's three-dimensional shape and the distribution of its electronic charge, leading to different interactions with a biological target. researchgate.netnih.gov

Studies on benzoxazole and related heterocyclic structures have consistently shown that the position of functional groups is a critical factor. For instance, in a study of benzoxazolylalanine derivatives, the location of a nitrogen atom within a substituent was found to be crucial for antimicrobial activity. nih.gov Furthermore, it was observed that altering the positions of methoxy groups on a phenyl substituent had a more significant effect on activity than changing the number of methoxy groups present. nih.gov This highlights that the geometry and electronic influence exerted by a substituent from a specific location are key to its function. Research on the related benzimidazole structure reinforces this, noting that substitutions at the C5 and C6 positions, in particular, greatly influence anti-inflammatory activity. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design (Research Focus)

In the absence of a known three-dimensional structure for a biological target, ligand-based drug design is a powerful approach for discovering and optimizing new drug candidates. nih.gov This method relies on studying a set of molecules (ligands) that are known to interact with the target to identify the key structural and chemical features responsible for their biological activity. These essential features are collectively known as a pharmacophore. researchgate.net

Pharmacophore models typically define the spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netnih.gov A recent design of novel benzoxazole-benzamide conjugates utilized this approach by modeling them after the known VEGFR-2 inhibitor, sorafenib. The new compounds were designed to mimic sorafenib's key pharmacophoric features:

A terminal ring (the benzoxazole) to occupy the hinge region of the target's ATP binding site.

An amide group to act as a hydrogen bond donor and/or acceptor.

A terminal hydrophobic group to interact with an allosteric pocket. nih.govresearchgate.net

By constructing molecules that fit a validated pharmacophore model, researchers can rationally design new derivatives with a higher probability of possessing the desired biological activity.

Correlation of Molecular Features with Specific Biological Target Interactions

Key interactions often include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a classic hydrogen bond donor and acceptor. The nitrogen and oxygen atoms can form crucial hydrogen bonds with amino acid residues like aspartate in an enzyme's active site. researchgate.net

π-π Interactions: The aromatic benzoxazole ring can engage in π-π stacking or other π-related contacts with aromatic amino acid side chains such as tyrosine or tryptophan within the binding pocket. nih.gov

Hydrophobic Interactions: The methyl group at the 2-position and other nonpolar substituents contribute to hydrophobic interactions, helping to anchor the molecule in less polar regions of the binding site. nih.gov

Molecular modeling studies have provided detailed insights into these interactions. For example, docking studies of benzoxazole-benzamide conjugates targeting VEGFR-2 suggest that the terminal benzoxazole ring occupies the hinge region of the ATP binding site, while other parts of the molecule form hydrophobic interactions in an allosteric pocket. nih.gov Similarly, the binding of certain sulfonamides to the enzyme acetylcholinesterase is driven primarily by π-π contacts and hydrogen bonds. nih.gov Understanding this correlation allows for the targeted modification of the molecule to enhance its binding affinity and selectivity for a specific biological target. mdpi.com

Advanced Research Applications and Methodological Developments

Utilization as Chemical Probes and Ligands in Biological Research

The unique structure of benzoxazole (B165842) sulfonamides makes them valuable candidates for the development of chemical probes and ligands to investigate complex biological systems.

Fluorescent Probes for Cellular Imaging and Sensing

The benzoxazole core is a well-established fluorophore, and its derivatives are increasingly being explored as fluorescent probes for cellular imaging and sensing. researchgate.netperiodikos.com.br These compounds exhibit favorable photophysical properties, such as significant fluorescence enhancement upon binding to biological targets like DNA or specific ions. periodikos.com.br

While direct studies on 2-Methyl-1,3-benzoxazole-6-sulfonamide as a fluorescent probe are not extensively documented, the broader class of benzoxazole sulfonamides has been recognized for its potential in this area. researchgate.net For instance, the addition of a sulfonamide group to other fluorescent cores, like benzo[a]phenoxazinium, has been shown to increase specificity for labeling cellular organelles such as the vacuole membrane and the endoplasmic reticulum. nih.gov This suggests that the sulfonamide moiety on the benzoxazole ring could play a crucial role in directing the probe to specific subcellular locations or in sensing particular analytes.

Research on related structures demonstrates the principle. For example, a benzoxazole-based macrocyclic chemosensor was developed for the selective detection of Zinc (Zn²⁺) and Cadmium (Cd²⁺) ions, showcasing a significant fluorescence enhancement upon metal coordination. mdpi.com Similarly, other benzothiazole-based probes (a related heterocycle) have been synthesized for the detection of biothiols, which are crucial in cellular redox homeostasis. nih.gov These examples underscore the potential of the benzoxazole sulfonamide scaffold in creating "off-on" fluorescent sensors that are activated in the presence of a specific target. researchgate.net

Table 1: Examples of Benzoxazole and Related Scaffolds as Fluorescent Probes

Scaffold/Derivative Target Analyte(s) Application Key Finding
Benzoxazole Macrocycle mdpi.com Zn²⁺, Cd²⁺ Ion Sensing Selective fluorescence enhancement (CHEF effect) upon metal coordination.
Benzo[a]phenoxazinium Sulfonamides nih.gov Cellular Organelles Cellular Imaging Sulfonamide group provided high specificity for vacuole and endoplasmic reticulum membranes.
Benzothiazole (B30560) Derivative nih.gov Biothiols (GSH/Hcy/Cys) Analyte Detection Electrophilic addition of biothiols enhanced the fluorescent signal for naked-eye recognition.

Tools for Target Identification and Validation

Benzoxazole derivatives serve as valuable scaffolds for designing ligands to identify and validate novel therapeutic targets. healthinformaticsjournal.com Their ability to interact with various biological macromolecules makes them suitable for use as chemical probes in target discovery. researchgate.netnih.gov

The process often involves synthesizing a library of derivatives and screening them for activity against a specific biological pathway or target protein. For example, benzoxazole-benzamide conjugates have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.net Molecular docking studies help in understanding the binding modes of these compounds within the target's active site, guiding further optimization. nih.govhealthinformaticsjournal.com

Fragment-Based Lead Discovery (FBLD) is a powerful strategy that utilizes small, low-molecular-weight compounds (fragments) to probe protein binding sites. mdpi.com The benzoxazole scaffold is an ideal starting point for FBLD. By identifying weak-binding benzoxazole fragments, researchers can grow or link them to create more potent and selective inhibitors. This approach has been used to develop inhibitors for various targets, including enzymes involved in bacterial virulence. mdpi.com Covalent chemical probes, which form a permanent bond with their target protein, are particularly useful for target identification and validation. A sulfonyl-triazole probe, for instance, was used in a chemical proteomics workflow to identify its binding sites on kinases and other proteins directly in live cells. nih.gov This highlights the potential utility of the sulfonyl group present in this compound for designing such covalent probes.

Analytical Method Development for Research Samples

Reliable and validated analytical methods are crucial for the preclinical and research-level investigation of any compound. This includes methods for quantifying the compound in complex biological samples and for assessing its purity.

Chromatographic Quantification in Biological Matrices (Research-level)

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone for quantifying small molecules in biological matrices like plasma, serum, or tissue homogenates. nih.gov For sulfonamides, reversed-phase HPLC is a common technique. nih.govresearchgate.net A typical method would involve a C18 column and a mobile phase consisting of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govnih.gov

For enhanced sensitivity and selectivity, especially at low concentrations found in research samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique allows for the precise measurement of the parent compound and its metabolites. The development of an LC-MS/MS method for a compound like this compound would involve optimizing several parameters.

Table 2: Typical Parameters for LC-MS/MS Method Development

Parameter Description Common Choices/Considerations
Sample Preparation Extraction of the analyte from the biological matrix. Protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.govresearchgate.net
Chromatography Separation of the analyte from other components. Reversed-phase C18 or C8 column; isocratic or gradient elution with methanol/acetonitrile and water/buffer. nih.gov
Ionization Source Ionization of the analyte for MS detection. Electrospray Ionization (ESI), often in positive ion mode for nitrogen-containing compounds. nih.govresearchgate.net
Mass Spectrometry Detection and quantification of the analyte. Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.gov

| Internal Standard | A related compound added to samples to correct for variability. | A deuterated analog of the analyte (e.g., albendazole (B1665689) sulfoxide-d3) is ideal. nih.gov |

The validation of such a method ensures its linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic and other research studies. mdpi.com

Purity Assessment for Research Compounds

Ensuring the purity of a research compound is critical for the validity of experimental results. Several analytical techniques are employed to characterize and confirm the purity of synthesized compounds like this compound.

The synthesis of benzoxazole sulfonamides typically involves multiple steps, and the final product must be purified and characterized. researchgate.netderpharmachemica.com Purification is often achieved through recrystallization or column chromatography. researchgate.net

The identity and purity of the compound are then confirmed using a combination of spectroscopic and chromatographic methods.

Chromatography: Thin-Layer Chromatography (TLC) is used for rapid monitoring of reactions and initial purity checks. derpharmachemica.comnih.gov HPLC with a UV or photodiode array (PDA) detector is used for quantitative purity assessment, often expressed as a percentage area of the main peak.

Spectroscopy:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecule, such as the sulfonamide (S=O stretching) and benzoxazole ring vibrations. researchgate.netnih.gov

For a research-grade compound, a purity level of >95% is typically required, which must be verified by these analytical techniques.

Chemoinformatics and Database Mining for Related Scaffolds

Chemoinformatics and computational methods are indispensable tools in modern drug discovery and chemical biology, enabling the efficient exploration of chemical space around scaffolds like benzoxazole. healthinformaticsjournal.comnih.gov

Database mining of large chemical libraries (e.g., PubChem, ZINC, Enamine) allows researchers to identify commercially available or synthetically accessible benzoxazole derivatives for screening campaigns. Patent databases are also a rich source of information on novel benzoxazole structures and their associated biological activities. researchgate.net

Computational techniques are used to analyze these large datasets and to design new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are performed on series of benzoxazole derivatives to understand the relationship between their structural features and biological activity. nih.gov This information guides the design of more potent compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. healthinformaticsjournal.comnih.gov It is extensively used to screen virtual libraries of benzoxazole compounds against a protein target and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. researchgate.net

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. The benzoxazole scaffold often serves as a key element in pharmacophores designed for targets like VEGFR-2. nih.gov

ADME/Tox Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new benzoxazole designs. healthinformaticsjournal.comresearchgate.net This helps to prioritize compounds with favorable drug-like properties for synthesis and testing.

These computational approaches accelerate the discovery process by focusing laboratory efforts on the most promising compounds within the vast chemical space of the benzoxazole scaffold.

Future Perspectives in Benzoxazole-Sulfonamide Research

The benzoxazole-sulfonamide scaffold, exemplified by compounds like this compound, represents a "privileged structure" in medicinal chemistry and materials science. derpharmachemica.comresearchgate.net While current research has established a solid foundation for their utility, the future trajectory of this chemical class is poised for significant expansion, driven by new technologies, a deeper understanding of biological pathways, and the pursuit of novel applications. The versatility of the benzoxazole ring, coupled with the well-documented pharmacophoric properties of the sulfonamide group, ensures that its potential is far from exhausted. researchgate.netbenthamdirect.comfrontiersrj.com

Future investigations are expected to pivot towards several key areas, including the development of highly selective therapeutic agents, the integration of computational and artificial intelligence (AI) methodologies for accelerated discovery, the diversification of the core scaffold to access novel chemical space, and the expansion into non-pharmacological fields.

Broadening Therapeutic Horizons

While significant work has focused on anticancer, anti-inflammatory, and antimicrobial activities, the next wave of research is set to explore a wider range of pathologies. derpharmachemica.comresearchgate.netmdpi.com There is emerging interest in developing benzoxazole-sulfonamide derivatives as modulators of complex diseases.

Neurodegenerative and Neurological Disorders: Given that some sulfonamides act as inhibitors of carbonic anhydrases (CAs) involved in neurological processes, future work could focus on designing derivatives capable of crossing the blood-brain barrier to target enzymes implicated in conditions like Alzheimer's disease or epilepsy. researchgate.netnih.govnih.gov

Antiviral Agents: The structural similarity of the benzoxazole core to natural nucleobases makes it an attractive starting point for designing inhibitors of viral enzymes. researchgate.net Future synthesis programs may target viral polymerases, proteases, or reverse transcriptases, building on foundational research into related heterocyclic systems. mdpi.com

Metabolic Diseases: Building on initial findings of α-amylase and α-glucosidase inhibition, research will likely aim to create more potent and selective agents for managing type 2 diabetes. researchgate.net The goal will be to optimize pharmacokinetics and reduce potential off-target effects compared to existing therapies.

Rational Drug Design and Computational Synergy

The design of next-generation benzoxazole-sulfonamides will be increasingly reliant on computational chemistry and artificial intelligence. nih.govnih.gov These in silico methods allow for the rapid screening of virtual libraries and the prediction of binding affinities before committing to costly and time-consuming synthesis.

AI-Driven Discovery: Machine learning algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, un-synthesized derivatives. This approach can identify non-obvious structural modifications that could lead to enhanced potency or selectivity.

Mechanism Deconvolution: Molecular dynamics simulations and quantum chemical calculations will be employed to gain a high-resolution understanding of how these molecules interact with their biological targets, such as the VEGFR-2 kinase or bacterial dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.netnih.gov This knowledge is crucial for designing compounds that can overcome drug resistance mechanisms. tandfonline.com

Scaffold Diversification and Advanced Synthesis

The chemical tractability of the benzoxazole-sulfonamide framework allows for extensive modification. benthamdirect.combiotech-asia.org Future synthetic strategies will move beyond simple substitutions to create more complex and functionalized molecules.

Hybrid Molecules: A promising strategy involves the creation of hybrid compounds that conjugate the benzoxazole-sulfonamide scaffold with other pharmacophores. tandfonline.com This approach aims to develop single molecules that can modulate multiple targets simultaneously, potentially leading to synergistic therapeutic effects, particularly in complex diseases like cancer. nih.govnih.gov

Bioisosteric Replacement and Functionalization: Systematic replacement of the methyl group or modification of the sulfonamide linker will continue to be explored to fine-tune the physicochemical properties of the compounds, enhancing their solubility, membrane permeability, and metabolic stability. tandfonline.com

Expansion into Novel Materials and Agrochemicals

The unique properties of the benzoxazole core extend beyond medicine. Future research is expected to increasingly exploit these characteristics in materials science and agriculture.

Fluorescent Probes and Sensors: Certain benzoxazole derivatives exhibit fluorescent properties, a characteristic that can be harnessed to develop chemical sensors for detecting specific metal cations or anions in biological or environmental systems. researchgate.netderpharmachemica.com

Agrochemicals: The benzoxazole scaffold is present in some agricultural chemicals. mdpi.com Future research could focus on developing novel, environmentally benign herbicides, fungicides, or insecticides based on the this compound structure, optimizing for target specificity and biodegradability. mdpi.com

The table below summarizes the prospective research directions for the benzoxazole-sulfonamide chemical class.

Future Research AreaTarget ApplicationKey Methodologies and ApproachesPotential Impact
Novel Therapeutics Neurodegenerative Diseases, Viral Infections, Metabolic DisordersStructure-Based Drug Design, Targeting Novel Enzymes (e.g., CAs, Viral Proteases), High-Throughput ScreeningAddressing unmet medical needs in complex diseases.
Computational Discovery Accelerated Drug & Materials DesignAI/Machine Learning for SAR Prediction, Molecular Dynamics Simulations, Quantum ChemistryReduced discovery time and cost; enhanced understanding of molecular interactions.
Scaffold Diversification Overcoming Drug Resistance, Multi-Target AgentsSynthesis of Hybrid Molecules, Bioisosteric Replacement, Combinatorial ChemistryCreation of more effective and durable therapies with potentially fewer side effects.
Advanced Materials Environmental and Biological SensingDevelopment of Fluorescent Probes, Functionalization for Material IntegrationNew tools for diagnostics, environmental monitoring, and smart materials.
Agrochemical Innovation Crop ProtectionDesign of Selective Herbicides and Fungicides, Biodegradability StudiesDevelopment of safer and more effective agricultural treatments.

Q & A

What are the established synthetic routes for 2-Methyl-1,3-benzoxazole-6-sulfonamide, and how do reaction conditions influence yield?

Basic
The synthesis typically involves multi-step reactions starting with intermediates like methyl-3-amino-4-hydroxybenzoate. A common method includes solvent-free reductive amination, where intermediates such as 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide are synthesized by grinding reactants in an agate mortar under reflux conditions (absolute alcohol, 4 hours, monitored by TLC) . Yields depend on reaction time, solvent choice, and purification techniques (e.g., ice-water precipitation). For derivatives, aryl acids are refluxed with amino-hydroxybenzoates for 15+ hours, followed by cooling and isolation .

Which analytical techniques are critical for characterizing this compound and its intermediates?

Basic
Key techniques include:

  • TLC (Chloroform:Methanol 7:3) to monitor reaction progress .
  • NMR for structural confirmation, particularly to verify sulfonamide and benzoxazole moieties.
  • HPLC for purity assessment, especially when evaluating byproducts or degradation under varying pH/temperature .
  • Mass spectrometry to validate molecular weight and fragmentation patterns. Safety protocols (e.g., PPE, waste segregation) must align with H303/H313/H333 hazard codes .

What pharmacological activities have been reported for this compound derivatives?

Basic
Derivatives exhibit anti-proliferative activity against cancer cell lines, likely via kinase inhibition or DNA intercalation. For example, quinoxaline-linked triazole-sulfonamide hybrids show dose-dependent cytotoxicity in vitro, validated through MTT assays and molecular docking studies . Structure-activity relationship (SAR) analyses highlight the importance of substituents on the benzoxazole ring for binding affinity .

How do structural modifications (e.g., halogenation, alkylation) affect the compound’s bioactivity?

Advanced
Substituents at the 2- and 6-positions significantly alter activity. For instance:

  • Halogenation (e.g., chloro or fluoro groups) enhances electrophilic interactions, improving binding to target proteins like carbonic anhydrase .
  • Methoxy groups at the 6-position increase metabolic stability but may reduce solubility .
  • Alkyl chains on the sulfonamide nitrogen modulate lipophilicity, impacting membrane permeability. Systematic SAR studies using in silico docking and in vitro assays are recommended to optimize substituent effects .

What strategies optimize the synthesis of this compound under green chemistry principles?

Advanced
Solvent-free mechanochemical grinding (e.g., using aldehydes and hydrazides) reduces waste and improves atom economy compared to traditional reflux methods . Microwave-assisted synthesis can also shorten reaction times (e.g., from 15 hours to <2 hours) while maintaining yields >80% . Catalytic systems like acidic resins or ionic liquids may further enhance efficiency.

What challenges arise in quantifying this compound in biological matrices?

Advanced
Matrix interference and low concentrations require sensitive detection methods:

  • LC-MS/MS with stable isotope-labeled internal standards improves accuracy.
  • Sample preparation via solid-phase extraction (SPE) using C18 cartridges reduces co-eluting contaminants .
  • Stability studies must account for pH-dependent degradation, particularly in sulfonamide hydrolysis .

How can contradictory data in biological assays be resolved?

Advanced
Discrepancies often stem from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies include:

  • Replicating experiments across multiple cell lines (e.g., HeLa, MCF-7) .
  • Validating results with orthogonal assays (e.g., Western blotting alongside MTT).
  • Applying iterative qualitative analysis to identify confounding variables, such as solvent residues or light sensitivity .

What novel derivatives of this compound are under exploration for niche applications?

Advanced
Recent studies focus on:

  • 5-Chloro derivatives (e.g., 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide) for antimicrobial activity .
  • Fluorinated analogs (e.g., 2-fluoro-6-methoxy variants) for enhanced blood-brain barrier penetration in neurological targets .
  • Hybrid molecules combining benzoxazole-sulfonamide scaffolds with triazoles or quinoxalines to exploit synergistic mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.